molecular formula C12H10N2O3 B1614519 Benzenamine, 3-(4-nitrophenoxy)- CAS No. 22528-34-3

Benzenamine, 3-(4-nitrophenoxy)-

Cat. No.: B1614519
CAS No.: 22528-34-3
M. Wt: 230.22 g/mol
InChI Key: XTMXKDRGJKFRQL-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitroaromatic amines, which are characterized by electron-withdrawing nitro groups influencing reactivity and physicochemical properties.

Properties

IUPAC Name

3-(4-nitrophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMXKDRGJKFRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177042
Record name Benzenamine, 3-(4-nitrophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22528-34-3
Record name 3-(4-Nitrophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22528-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022528343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenamine, 3-(4-nitrophenoxy)-, also known as 3-(4-nitrophenoxy)aniline, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Benzenamine, 3-(4-nitrophenoxy)- is characterized by the presence of a nitrophenoxy group attached to an aniline structure. The nitrophenoxy moiety is known to participate in hydrogen bonding and π-π interactions, while the aniline part can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions are crucial for its biological activity.

The biological activity of Benzenamine, 3-(4-nitrophenoxy)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism of action includes:

  • Enzyme Inhibition : It can inhibit various enzymes by forming stable complexes through covalent bonding.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to Benzenamine, 3-(4-nitrophenoxy)- exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Benzenamine derivatives on different cell lines. For example, certain derivatives showed no inhibitory effects against six different tumor cell lines in MTT assays, indicating a favorable safety profile . This suggests potential applications in therapeutic contexts where low toxicity is essential.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of Benzenamine, 3-(4-nitrophenoxy)- highlighted its versatility as a building block for more complex organic molecules. The synthesized compounds were evaluated for their biological activities, including anti-inflammatory effects. One derivative exhibited significant anti-inflammatory properties with negligible cytotoxicity when tested on RAW264.7 cells .

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds such as 4-nitroaniline and 4-nitrophenol revealed that Benzenamine, 3-(4-nitrophenoxy)- possesses enhanced versatility in coupling reactions and greater potential for forming complex molecular structures. This unique profile makes it a valuable intermediate in organic synthesis.

Data Tables

Compound NameMIC (μg/mL)CytotoxicityBiological Activity
Benzenamine, 3-(4-nitrophenoxy)-N/ALowAntimicrobial potential
Related Derivative A4LowAntitubercular activity
Related Derivative B64ModerateAntimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Activities
Benzenamine, 3-methyl-5-(4-nitrophenoxy)- 3-NH₂, 5-CH₃, 4-nitrophenoxy ~260.26* Increased hydrophobicity due to methyl group
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- 4-OCH₃, imine linkage to nitrobenzene 256.26 Schiff base formation; UV/Vis applications
3-[3-(Imidazolo)propoxy]benzenamine 3-NH₂, propoxy-linked imidazole ~247.31* Acetylcholinesterase inhibition (IC₅₀ = 17.87 μM)
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- 4-CH₃, imine linkage to nitrobenzene 254.27 Electronic conjugation effects

*Estimated based on substituents.

Key Observations:

  • Electron-Withdrawing Effects: The 4-nitrophenoxy group reduces electron density on the benzene ring, enhancing oxidative stability but reducing nucleophilicity of the amine group compared to methoxy or methyl substituents.
  • Bioactivity: Substituents like imidazole () or propoxy chains enhance acetylcholinesterase inhibition, suggesting that the nitro group in Benzenamine, 3-(4-nitrophenoxy)- may similarly modulate enzyme interactions.
  • Solubility: Methyl or methoxy groups (e.g., 4-methoxybenzenamine, MW 123.15) improve hydrophobicity, while nitro groups reduce aqueous solubility due to dipole interactions.

Physicochemical Properties

  • Boiling/Melting Points: 4-Methoxybenzenamine has a boiling point of 514.7 K, whereas nitro-substituted analogs (e.g., 4-methyl-N-[(4-nitrophenyl)methylene]-benzenamine) exhibit higher thermal stability due to extended conjugation.
  • Spectroscopic Data: Nitro groups in analogs like 4-methoxy-N-[(4-nitrophenyl)methylene]-benzenamine show strong UV absorption (~300–400 nm), useful in analytical applications.

Preparation Methods

Nucleophilic Aromatic Substitution to Form Nitrophenoxy Derivatives

A common initial step in synthesizing nitrophenoxy-substituted anilines involves the nucleophilic aromatic substitution (SNAr) reaction of phenol derivatives with nitro-substituted aryl halides. For example, biphenol or substituted phenols react with p-nitrophenyl chloride under nitrogen atmosphere in the presence of a salt-forming agent and a strong polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide). The reaction is typically conducted at elevated temperatures (130–140 °C) for 3–5 hours under reflux conditions. After completion, the reaction mixture is filtered hot to remove residues, followed by dropwise addition of deionized water to precipitate the nitrophenoxy product, which is then isolated by filtration, washing, and drying.

Key parameters:

Parameter Typical Range/Value
Molar ratio (phenol: p-nitrophenyl chloride) 1 : 2.0–2.5
Molar ratio (phenol: salt-forming agent) 1 : 2.0–3.0
Reaction temperature 130–140 °C
Reaction time 3–5 hours
Atmosphere Nitrogen
Solvent Strong polar aprotic solvent (e.g., DMF, DMSO)

This step yields 4-nitrophenoxy-substituted aromatic intermediates with high purity, confirmed by infrared spectroscopy bands characteristic of nitro groups (~1328 cm⁻¹) and ether linkages (C–O–C at ~1264 cm⁻¹).

Reduction of Nitro Group to Amino Group

The nitro group in the 4-nitrophenoxy intermediate is subsequently reduced to an amino group to yield the corresponding 4-aminophenoxy derivative. This reduction is typically performed under nitrogen protection using organic amines, nickel catalysts, and ester-based organic solvents. The reaction is conducted under elevated pressure (10–20 atm) and moderate temperatures (40–70 °C) for 5–8 hours. After the reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated to obtain the amine product.

Typical reaction conditions:

Parameter Typical Range/Value
Catalyst Nickel (Ni)
Organic amine Triethylamine or similar
Solvent Ester-based organic solvent (e.g., ethyl acetate)
Pressure 10–20 atm
Temperature 40–70 °C
Reaction time 5–8 hours
Atmosphere Nitrogen

Example yield and purity:

Product Yield (%) Purity (%) Melting Point (°C)
4,4'-bis(4-aminophenoxy)biphenyl 99.0 99.91 200.5–201.0

The reduction is efficient with high selectivity, producing amino-substituted products without requiring extensive purification. The FTIR spectrum shows disappearance of nitro bands and appearance of amino group bands (~3369 and 3305 cm⁻¹), confirming successful reduction.

Alternative Synthetic Routes and Supporting Experimental Protocols

Additional synthetic routes involve multi-step transformations starting from 4-nitrobenzaldehyde and other nitroaromatic precursors, as detailed in experimental protocols from peer-reviewed chemical research. These include:

  • Conversion of 4-nitrobenzaldehyde to 4-nitrobenzonitrile via reaction with hydroxylamine hydrochloride in dimethyl sulfoxide at 100 °C.
  • Formation of 4-nitrobenzimidamide hydrochloride by reaction of 4-nitrobenzonitrile with sodium methanolate and ammonium chloride in methanol.
  • Synthesis of 2-(4-nitrophenyl)pyrimidine-4,6-diol by condensation with diethyl malonate under nitrogen atmosphere.
  • Chlorination of the pyrimidine diol intermediate with phosphorus oxychloride and DMF at 100 °C to yield 4,6-dichloro-2-(4-nitrophenyl)pyrimidine.
  • Reduction of the nitro group in the pyrimidine derivative using iron powder and ammonium chloride in methanol/water reflux to produce 4-(4,6-dichloropyrimidin-2-yl)aniline.

These steps illustrate the versatility of nitro group chemistry and the strategic introduction of amino groups via reduction, enabling the synthesis of complex nitrophenoxy-aniline derivatives.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Nucleophilic aromatic substitution Biphenol + p-nitrophenyl chloride 130–140 °C, 3–5 h, N2, polar aprotic solvent High Produces 4-nitrophenoxy intermediates
2 Catalytic reduction 4-nitrophenoxy intermediate + Ni catalyst + organic amine 40–70 °C, 10–20 atm, 5–8 h, N2 ~99 Converts nitro to amino group
3 Multi-step synthesis (alternative) 4-nitrobenzaldehyde and derivatives Various (100 °C, reflux, chlorination) Moderate to high Enables diverse functionalization

Research Findings and Industrial Relevance

  • The use of nickel catalysts under controlled pressure and temperature conditions allows for selective reduction of nitro groups without over-reduction or side reactions, facilitating high product purity and yield.
  • The nucleophilic aromatic substitution step benefits from strong polar aprotic solvents and precise molar ratios to maximize conversion efficiency and minimize by-products.
  • The synthetic routes are scalable and amenable to industrial production due to the simplicity of operations, cost-effectiveness, and safety under nitrogen atmosphere.
  • Supporting experimental data from peer-reviewed sources provide detailed analytical characterizations (NMR, MS, FTIR) confirming the structure and purity of intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for preparing Benzenamine, 3-(4-nitrophenoxy)-?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, a nitrophenoxy group can be introduced to 3-aminophenol using 4-nitrophenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity for complex substrates .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry and reaction time.

Q. How should researchers characterize Benzenamine, 3-(4-nitrophenoxy)- to confirm its structure?

  • Analytical Techniques :
  • NMR : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., nitro group deshielding effects).
  • IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amine (3300–3500 cm⁻¹ N-H stretch) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing nitrophenoxy group influence the compound’s reactivity in further functionalization?

  • Mechanistic Insights : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to the amine. For example, in Friedel-Crafts alkylation, reactivity is suppressed unless strong activating groups (e.g., -OH) are present. Computational studies (DFT) can model charge distribution and predict sites for sulfonation or halogenation .
  • Experimental Design : Compare reaction rates with non-nitrated analogs using kinetic assays (UV-Vis monitoring).

Q. What strategies resolve contradictions in spectroscopic data for Benzenamine derivatives?

  • Case Study : Conflicting ¹H NMR shifts may arise from solvent effects, impurities, or tautomerism. For example, amine proton signals can broaden due to hydrogen bonding. Solutions include:
  • Re-measuring spectra in deuterated DMSO (to stabilize NH protons).
  • Using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Cross-referencing with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Q. What safety protocols are critical when handling intermediates in the synthesis of Benzenamine, 3-(4-nitrophenoxy)-?

  • Risk Mitigation :
  • Conduct a hazard analysis (e.g., Ames test for mutagenicity, DSC for thermal stability) for intermediates.
  • Use fume hoods, nitrile gloves, and explosion-proof equipment when working with nitroaromatics (potential carcinogens).
  • Neutralize waste with 10% NaOH before disposal to avoid nitro group reduction by microbial action .

Applications in Research

  • Medicinal Chemistry : As a nitroaromatic scaffold, it serves as a precursor for antimalarial or antimicrobial agents. The nitro group can be reduced to an amine for further coupling (e.g., amide bond formation) .
  • Materials Science : Functionalized derivatives are explored as dyes or photoactive components in OLEDs due to extended conjugation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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